5-bromo-N1-cyclopropylbenzene-1,2-diamine
Overview
Description
5-Bromo-N1-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the benzene ring and a cyclopropyl group attached to the nitrogen atom of the benzene-1,2-diamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N1-cyclopropylbenzene-1,2-diamine typically involves the bromination of N1-cyclopropylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the benzene ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N1-cyclopropylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups at the 5-position of the benzene ring.
Scientific Research Applications
5-Bromo-N1-cyclopropylbenzene-1,2-diamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-bromo-N1-cyclopropylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Bromo-N1-ethylbenzene-1,2-diamine: Similar structure but with an ethyl group instead of a cyclopropyl group.
5-Bromo-N1-propylbenzene-1,2-diamine: Similar structure but with a propyl group instead of a cyclopropyl group.
Uniqueness
5-Bromo-N1-cyclopropylbenzene-1,2-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the compound. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-bromo-2-N-cyclopropylbenzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPZYOFPXATQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272715 | |
Record name | 4-Bromo-N2-cyclopropyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356483-77-6 | |
Record name | 4-Bromo-N2-cyclopropyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356483-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N2-cyclopropyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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